

Verapamil-d3: A Technical Guide to its Certificate of Analysis and Purity

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Compound of Interest

Compound Name: Verapamil-d3

Cat. No.: B15562063

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of **Verapamil-d3**, a deuterated analog of the calcium channel blocker Verapamil. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize **Verapamil-d3** as an analytical standard or in preclinical and clinical studies.

Introduction to Verapamil-d3

Verapamil-d3 is a stable isotope-labeled version of Verapamil, where three hydrogen atoms on the N-methyl group have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry, as it is chemically identical to Verapamil but can be distinguished by its higher molecular weight. Accurate characterization of its purity and identity is crucial for ensuring the reliability and reproducibility of experimental results.

Certificate of Analysis: A Summary of Quality Attributes

A Certificate of Analysis (CoA) for **Verapamil-d3** provides critical information regarding its quality and purity. The following tables summarize the typical specifications and results found on a CoA for (S)-(-)-**Verapamil-d3** Hydrochloride, a common commercially available form.

Table 1: Physicochemical Properties and Identification

Test	Specification	Typical Result	Method
Appearance	White to Off-White Solid	White to Off-White Solid	Visual Inspection
Molecular Formula	C ₂₇ H ₃₆ D ₃ ClN ₂ O ₄	Conforms	-
Molecular Weight	494.08 g/mol	Conforms	-
Identity (NMR)	Conforms to Structure	Conforms	¹ H NMR, ¹³ C NMR
Identity (MS)	Conforms to Structure	Conforms	ESI-MS

Table 2: Purity and Impurity Profile

Test	Specification	Typical Result	Method
Purity by HPLC	≥ 98%	99.34% - 98.43% [1] [2]	Reverse-Phase HPLC
Isotopic Purity	>95%	99.8% [2]	Mass Spectrometry
Isotopic Distribution	Report Result	d ₀ =0.13%, d ₁ =0.04%, d ₂ =0.23%, d ₃ =99.60% [2]	Mass Spectrometry
Related Impurities	Report Result	Varies by batch	HPLC, LC-MS

Experimental Protocols for Quality Assessment

Detailed methodologies are essential for the accurate assessment of **Verapamil-d3**'s quality. The following sections outline the typical experimental protocols for the key analyses cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is a standard method for determining the chemical purity of **Verapamil-d3** and quantifying any related impurities.

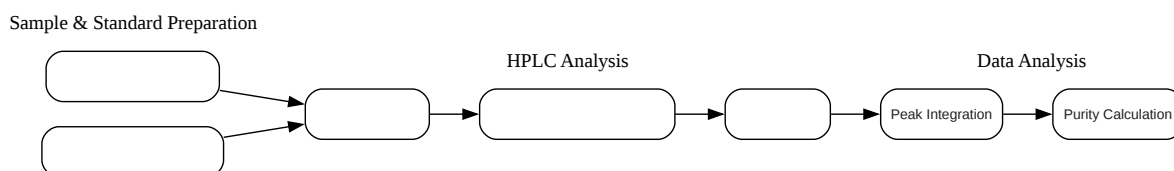
Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separated components are then detected by a UV detector.

Typical HPLC Parameters:

- Column: C18 column (e.g., 4.6 x 250 mm, 5 μ m)
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Detector: UV at 278 nm
- Column Temperature: 30 $^{\circ}$ C

Procedure:

- **Standard Preparation:** Prepare a standard solution of **Verapamil-d3** of known concentration in the mobile phase.
- **Sample Preparation:** Prepare a sample solution of the **Verapamil-d3** batch to be tested at the same concentration as the standard.
- **Injection:** Inject the standard and sample solutions into the HPLC system.
- **Data Analysis:** The purity is calculated by comparing the peak area of the **Verapamil-d3** in the sample chromatogram to the total area of all peaks, or by comparing it to the peak area of the standard.



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Figure 1: HPLC Purity Determination Workflow

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique used to confirm the molecular weight of **Verapamil-d3** and to determine its isotopic purity.

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The detector measures the abundance of each ion, producing a mass spectrum. For **Verapamil-d3**, the expected molecular ion peak will be shifted by approximately 3 Da compared to unlabeled Verapamil.

Typical MS Parameters:

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 100-600.
- Capillary Voltage: 3-4 kV.
- Cone Voltage: 20-30 V.

Procedure for Isotopic Purity:

- Acquisition: Acquire a high-resolution mass spectrum of the **Verapamil-d3** sample.

- **Data Analysis:** Determine the relative intensities of the ion peaks corresponding to the unlabeled (d_0), partially deuterated (d_1 , d_2), and fully deuterated (d_3) forms of Verapamil.
- **Calculation:** The isotopic purity is calculated as the percentage of the d_3 peak relative to the sum of all isotopic peaks.



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References

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